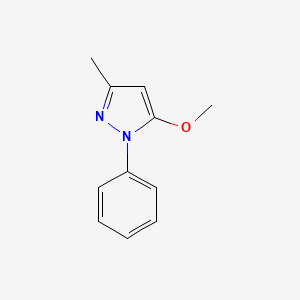

5-Methoxy-3-methyl-1-phenyl-1H-pyrazole

Overview

Description

“5-Methoxy-3-methyl-1-phenyl-1H-pyrazole” is a pyrazole derivative. Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .

Synthesis Analysis

The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis

The structure of pyrazole derivatives has been determined by X-ray diffraction method . The crystal belongs to monoclinic, space group P 2 1 / c with unit cell parameters .Chemical Reactions Analysis

Pyrazole derivatives react with other compounds to yield new compounds. For example, 5-Amino-3-methyl-1-phenylpyrazole reacts with 6-methyl-4-oxo-4 H - -benzopyran-3-carboxaldehyde to yield 5- (2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1 H -pyrazolo [3,4- b ]pyridine and 2-methoxy-6-methyl-3- (3-methyl-1-phenylpyrazol-5-ylaminomethylene)chroman-4-one .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 5-Methoxy-3-methyl-1-phenyl-1H-pyrazole:

Pharmaceutical Applications

5-Methoxy-3-methyl-1-phenyl-1H-pyrazole has shown potential in pharmaceutical research, particularly as a scaffold for developing new drugs. Its unique structure allows it to interact with various biological targets, making it a candidate for designing anti-inflammatory, analgesic, and antipyretic agents . Additionally, derivatives of this compound have been explored for their potential in treating neurological disorders due to their ability to cross the blood-brain barrier .

Antioxidant Properties

Research has indicated that 5-Methoxy-3-methyl-1-phenyl-1H-pyrazole exhibits significant antioxidant activity. This property is crucial in developing treatments for diseases caused by oxidative stress, such as cardiovascular diseases and certain types of cancer . The compound’s ability to neutralize free radicals makes it a valuable component in the formulation of antioxidant therapies .

Agricultural Chemistry

In agricultural chemistry, 5-Methoxy-3-methyl-1-phenyl-1H-pyrazole has been investigated for its potential use as a pesticide or herbicide. Its chemical properties allow it to act as an effective agent against various pests and weeds, contributing to more sustainable agricultural practices . This application is particularly important in reducing the reliance on traditional chemical pesticides, which can have harmful environmental effects .

Material Science

The compound has also found applications in material science, particularly in the development of new polymers and resins. Its incorporation into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials . This makes it useful in creating high-performance materials for industrial applications .

Catalysis

5-Methoxy-3-methyl-1-phenyl-1H-pyrazole has been studied as a catalyst in various chemical reactions. Its structure allows it to facilitate reactions such as hydrogenation, oxidation, and polymerization . The use of this compound as a catalyst can improve the efficiency and selectivity of these reactions, making industrial processes more sustainable and cost-effective .

Analytical Chemistry

In analytical chemistry, this compound is used as a reagent for detecting and quantifying certain substances. Its reactivity with specific analytes makes it a valuable tool in chemical analysis, particularly in the fields of environmental monitoring and forensic science . The development of sensitive and selective analytical methods using this compound can enhance the accuracy of chemical measurements .

Biological Research

5-Methoxy-3-methyl-1-phenyl-1H-pyrazole is also utilized in biological research to study enzyme interactions and cellular processes. Its ability to modulate enzyme activity and affect cellular signaling pathways provides insights into the mechanisms of various biological functions . This application is crucial for understanding disease mechanisms and developing new therapeutic strategies .

Environmental Science

Finally, the compound has applications in environmental science, particularly in the remediation of contaminated sites. Its chemical properties enable it to bind to and neutralize pollutants, making it a potential agent for cleaning up environmental contaminants . This application is essential for developing sustainable methods to address environmental pollution .

Safety and Hazards

Mechanism of Action

Target of Action

Similar pyrazole derivatives have been reported to interact with various proteins and enzymes, contributing to their diverse pharmacological effects .

Mode of Action

Pyrazole derivatives are known to interact with their targets, leading to changes in cellular processes

Biochemical Pathways

Pyrazole derivatives are known to influence various biochemical pathways, leading to their wide range of biological activities .

Result of Action

Similar pyrazole derivatives have been reported to exhibit various pharmacological effects, including antiviral, anti-inflammatory, and anticancer activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Methoxy-3-methyl-1-phenyl-1H-pyrazole . These factors can include pH, temperature, and the presence of other molecules in the environment.

properties

IUPAC Name |

5-methoxy-3-methyl-1-phenylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-9-8-11(14-2)13(12-9)10-6-4-3-5-7-10/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTLFMNFAALESGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)OC)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80540676 | |

| Record name | 5-Methoxy-3-methyl-1-phenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80540676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-3-methyl-1-phenyl-1H-pyrazole | |

CAS RN |

27349-35-5 | |

| Record name | 5-Methoxy-3-methyl-1-phenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80540676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

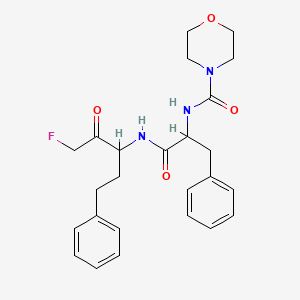

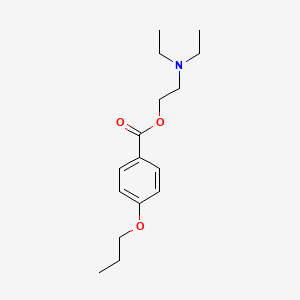

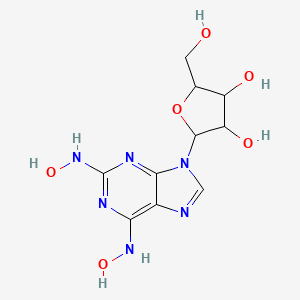

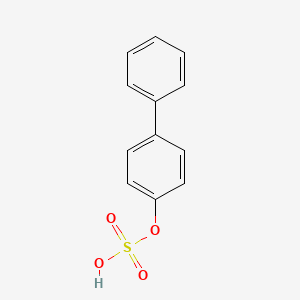

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Azabicyclo[2.2.2]octan-3-ol, 3-(10H-phenothiazin-10-ylmethyl)-](/img/structure/B3060939.png)

![(2S,3S,4R,5R,6S)-6-[[(1S,2R,19R,22S,34S,37R,40R,52S)-5,32-dichloro-52-[3-(dimethylamino)propylcarbamoyl]-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(9-methyldecanoylamino)oxane-2-carboxylic acid](/img/structure/B3060958.png)